3-Bromo-4-fluorobenzyl bromide

Catalog No.
S764162
CAS No.
78239-71-1
M.F
C7H5Br2F
M. Wt
267.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-fluorobenzyl bromide

CAS Number

78239-71-1

Product Name

3-Bromo-4-fluorobenzyl bromide

IUPAC Name

2-bromo-4-(bromomethyl)-1-fluorobenzene

Molecular Formula

C7H5Br2F

Molecular Weight

267.92 g/mol

InChI

InChI=1S/C7H5Br2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2

InChI Key

ZRWSODQPUJMFRV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CBr)Br)F

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)F

Use as a Pharmaceutical Intermediate:

Potential Applications in Medicinal Chemistry:

The presence of both bromine and fluorine atoms in the molecule makes 3-bromo-4-fluorobenzyl bromide an attractive candidate for further exploration in medicinal chemistry. Bromine and fluorine are commonly used halogens in drug design due to their ability to influence the properties of a molecule, such as its lipophilicity (affinity for fat) and metabolism within the body [].

While specific research on 3-bromo-4-fluorobenzyl bromide itself is limited, studies on structurally similar compounds suggest its potential applications in various therapeutic areas, including:

  • Antibacterial and antifungal agents: The introduction of halogen atoms like bromine and fluorine can sometimes enhance the antimicrobial activity of a molecule [].
  • Anticancer agents: Halogenated compounds have also been explored in the development of anticancer drugs due to their potential to interact with specific cellular processes involved in cancer development [].

3-Bromo-4-fluorobenzyl bromide is a halogenated aromatic compound with the molecular formula C7H5Br2F. It features a benzyl group substituted with both bromine and fluorine atoms at specific positions on the aromatic ring. This compound is characterized by its significant reactivity due to the presence of multiple halogen substituents, which can influence its behavior in

, including:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles through nucleophilic substitution reactions. For example, it can react with amines to form amine derivatives.
  • Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions such as the Suzuki or Heck reactions to form more complex organic structures .
  • Reduction Reactions: It can be reduced to corresponding alcohols or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride .

Several methods exist for synthesizing 3-bromo-4-fluorobenzyl bromide:

  • From 3-Bromo-4-fluorobenzyl Alcohol: This method involves the bromination of 3-bromo-4-fluorobenzyl alcohol using bromine or hydrobromic acid under controlled conditions to yield the bromide .
  • Direct Bromination: The compound can be synthesized by direct bromination of 3-bromo-4-fluorotoluene using bromine in an inert solvent at low temperatures to minimize side reactions .
  • Via Electrophilic Aromatic Substitution: The introduction of the bromomethyl group can be achieved through electrophilic aromatic substitution reactions involving appropriate precursors .

3-Bromo-4-fluorobenzyl bromide is primarily used in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: The compound's unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
  • Research: It is often used in academic research to explore reaction mechanisms and develop new synthetic methodologies .

Several compounds share structural similarities with 3-bromo-4-fluorobenzyl bromide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Fluorobenzyl BromideContains fluorine on the benzene ringSimpler structure, used as a precursor
3-Bromobenzyl ChlorideContains chlorine instead of fluorineMore reactive due to chlorine's leaving ability
2-Bromo-4-fluorotolueneMethyl group presentProvides different reactivity patterns
3-Chloro-4-fluorobenzyl BromideContains chlorine instead of bromineExhibits different reactivity due to chlorine

Uniqueness

The unique combination of both bromine and fluorine substituents in 3-bromo-4-fluorobenzyl bromide enhances its reactivity compared to similar compounds. The presence of two halogens allows for diverse synthetic pathways and potential applications that may not be available with simpler analogs.

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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